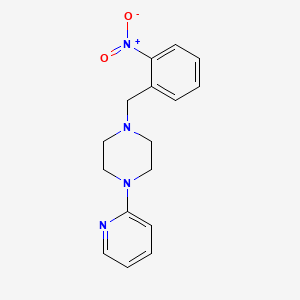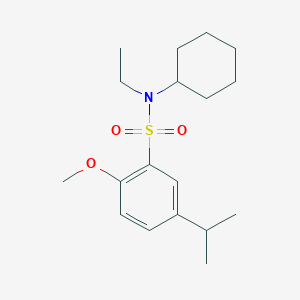![molecular formula C14H16ClN3O2 B5702328 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide involves the inhibition of PARP. PARP is an enzyme that is activated in response to DNA damage and is involved in the repair of single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Biochemical and Physiological Effects:
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide has been shown to have potent inhibitory effects on PARP activity. Inhibition of PARP can lead to the accumulation of DNA damage, which can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Additionally, PARP inhibitors have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide in lab experiments is its potent inhibitory effects on PARP activity. This makes it a useful tool for studying the role of PARP in DNA repair and cancer treatment. However, one limitation of using this compound is its potential toxicity. PARP inhibitors have been shown to cause bone marrow suppression and gastrointestinal toxicity in clinical trials.
Orientations Futures
There are several future directions for research on 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective PARP inhibitors with fewer side effects. Additionally, there is a need to investigate the potential applications of PARP inhibitors in the treatment of neurodegenerative diseases and inflammatory disorders. Finally, further studies are needed to elucidate the mechanisms of action of PARP inhibitors and their potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide involves several steps. The starting material is 2-methoxy-5-nitrobenzamide, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethyl-1H-pyrazole-4-methanol in the presence of a base to form the desired product. The final step involves the chlorination of the pyrazole ring using thionyl chloride to obtain 5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. The compound is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Additionally, PARP inhibitors have potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
Propriétés
IUPAC Name |
5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-10(8-17-18(9)2)7-16-14(19)12-6-11(15)4-5-13(12)20-3/h4-6,8H,7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAUHOPEEMHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)

![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)
